REACTION_CXSMILES
|
[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][C@H:10]([C:14]([NH:16][NH:17][C:18](=O)[C:19]3[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=3)=[O:15])[CH2:9]2)=[O:7])=[CH:4][CH:3]=1.C1(C)C=CC(S(Cl)(=O)=O)=CC=1.C(N=P1(N(CC)CC)N(C)CCCN1C)(C)(C)C>O1CCCC1>[F:1][C:2]1[CH:28]=[CH:27][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH:10]([C:14]3[O:15][C:18]([C:19]4[CH:20]=[CH:21][C:22]([F:25])=[CH:23][CH:24]=4)=[N:17][N:16]=3)[CH2:9]2)=[O:7])=[CH:4][CH:3]=1
|
Name
|
4-fluoro-benzoic acid N′-[(S)-1-(4-fluoro-benzoyl)-piperidine-3-carbonyl]-hydrazide
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)N2C[C@H](CCC2)C(=O)NNC(C2=CC=C(C=C2)F)=O)C=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Name
|
|
Quantity
|
586 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N=P1(N(CCCN1C)C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was irradiated by microwaves under the following conditions
|
Type
|
TEMPERATURE
|
Details
|
MW cycle: t=1 min, P=100 W, cooling time=2 min
|
Duration
|
2 min
|
Type
|
FILTRATION
|
Details
|
After 5 MW cycles, the resin was filtered off
|
Type
|
WASH
|
Details
|
washed repeatedly with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude solid that
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography (silica gel, eluent: hexane/ethyl acetate 1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(=O)N1CC(CCC1)C=1OC(=NN1)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 82 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |